molecular formula C29H40O5 B010187 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate CAS No. 107133-34-6

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

Cat. No. B010187
M. Wt: 468.6 g/mol
InChI Key: SDWUPBPBMWMRLN-NSOVKSMOSA-N
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Description

This compound belongs to a class of materials known for exhibiting mesomorphic behavior, which refers to the characteristic properties of liquid crystals. Such compounds are of interest due to their unique phase behavior, which lies between that of a conventional liquid and a crystalline solid, and their applications in display technologies and other areas of materials science.

Synthesis Analysis

The synthesis of compounds related to "4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate" involves steps that typically aim to introduce the desired functional groups, such as epoxy and alkoxy chains, to the phenyl rings. These processes are carefully designed to ensure the stability and purity of the resulting compound. Research on similar compounds has focused on synthesizing mesogens with varying alkoxy chain lengths to study their effects on mesomorphic behavior (Hsiue & Chen, 1995).

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their mesomorphic properties. X-ray diffraction and other analytical techniques are often used to elucidate the arrangement of atoms and the overall geometry of the molecule. For example, studies have detailed the crystal and molecular structures of mesogenic compounds, showing how molecular conformation influences liquid crystalline behavior (Hartung, Stettler, & Weissflog, 2000).

Chemical Reactions and Properties

Chemical reactions involving "4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate" would typically focus on the reactivity of the epoxy group and its potential for further chemical modification. The presence of both epoxy and alkoxy groups can influence the compound's reactivity towards nucleophiles and its polymerization behavior. The study of such compounds includes exploring their mesomorphic properties and phase transitions under different conditions (Marzec et al., 1996).

Physical Properties Analysis

The physical properties of "4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate" and similar compounds, such as thermal stability and phase behavior, are critical for their application in liquid crystal displays and other devices. Differential Scanning Calorimetry (DSC) and polarizing optical microscopy are commonly used to characterize these properties. Studies have shown how the length of the alkoxy chain affects the mesomorphic behavior and thermal stability of these compounds (Matsunaga, Saito, Owada, & Iwai, 1999).

Chemical Properties Analysis

The chemical properties of "4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate" are influenced by its molecular structure, which determines its liquid crystalline phases and transitions. The compound's ability to form stable mesophases, influenced by the presence and position of substituents on the phenyl rings, is of particular interest. Research has investigated the effects of lateral substituents on mesomorphic behavior, showing that different substituents can enhance or depress the stability of specific liquid crystalline phases (Matsunaga et al., 1999).

Scientific Research Applications

  • Stabilization of Liquid Crystal Phases : The synthesis and characterization of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate have shown its ability to stabilize liquid crystal phases, indicating significant potential in applied sciences and device applications (Veerabhadraswamy et al., 2015).

  • Impact on Silkworm Larvae : Ethyl 4-(2-aryloxyhexyloxy)benzoates, a related compound, have been found to induce precocious metamorphosis in silkworm larvae, suggesting biological activity which could be of interest in entomological studies (Furuta et al., 2006).

  • Dielectric Properties : A study on the ferroelectric liquid crystal of this compound revealed two independent relaxation processes around 150 MHz and 2 GHz, indicating its significance in the study of dielectric properties (Otowski et al., 1993).

  • Application in Thermotropic Liquid Crystalline Polymers : This compound is used in thermotropic liquid crystalline polymers, showing a smectic "C" phase, which is relevant in the field of polymer science (Decobert et al., 1985).

  • Influence of Substituents on Mesophase Stability : The presence of latidical substituents in similar compounds decreases mesophase stability, showing only a nematic phase, which is crucial for understanding the properties of liquid crystals (Ahmed et al., 2019).

  • Photopolymerization and Network Formation : The synthesis of related compounds leads to an ordered network with increased birefringence at high temperatures, important in the field of photopolymerization (Broer et al., 1993).

  • Investigation of Cholesteric Phase : The cholesteric phase of 4-[(S, S)-2,3-Epoxyhexyloxy]-phenyl-4-(decyloxy)-benzoate can be manipulated by electric fields, which is significant in the study of liquid crystal displays and optical devices (Dierking et al., 1993).

Safety And Hazards

This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 (may cause respiratory irritation)13. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves13.


Future Directions

The future directions for “4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate” are not explicitly mentioned in the available resources. However, given its classification as a ferroelectric liquid crystal, it may have potential applications in display technologies, sensors, and other areas where these materials are utilized12.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult a specialist in the field.


properties

IUPAC Name

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWUPBPBMWMRLN-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

CAS RN

107133-34-6
Record name 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Marzec, R Dabrowski, A Fąfara, W Haase… - …, 1996 - Taylor & Francis
Dielectric and electrooptic studies of 4′-[(S,S)-2,3-epoxyhexyloxy] phenyl 4-(decyloxy) benzoate (in short EHPDB) have been done and Goldstone mode (GM) and domain mode (DM) …
Number of citations: 20 www.tandfonline.com
R Nozaki, TK Bose, J Thoen - Ferroelectrics, 1991 - Taylor & Francis
Complex permittivity of a ferroelectric liquid crystal, 4-[(S,S)-2,3-epoxyhexyloxy]-phenyl 4-(decyloxy)-benzoate, has been measured in the frequency range between 10MHz and 4GHz, …
Number of citations: 16 www.tandfonline.com
W Otowski, R Nozaki, TK Bose - Liquid Crystals, 1993 - Taylor & Francis
In this work, complex permittivity measurements on a diluted solution of the ferroelectric liquid crystal, 4-[(S,S)-2,3-epoxyhexyloxy]-phenyl 4-(decyloxy)-benzoate, which shows …
Number of citations: 3 www.tandfonline.com
U Singh - Physical Review E, 2011 - APS
High-resolution x-ray diffraction was used to investigate how polymer networks affect the tilt angle in the smectic-C*(Sm C*) phase of the ferroelectric liquid crystal 4-[(S, S)-2, 3-…
Number of citations: 4 journals.aps.org
M Godlewska - Journal of thermal analysis, 1997 - Springer
Thermal properties of three ferroelectric liquid crystals, namely: 3-octyloxy-6-[2-fluor-4-(fluoroctyloxy)phenyl]-pyridine (FFP), 3-(3-fluor-nonyl)-6[4-heptyloxyphenyl]-pyridine (FNHPh-P), 4…
Number of citations: 2 link.springer.com
I Dierking, F Gieβelmann, P Zugenmaier… - Liquid …, 1993 - Taylor & Francis
Investigations of 4-[(S, S)-2, 3 epoxyhexyloxy]-phenyl-4-(decyloxy)-benzoate by polarizing microscopy, the Cano-Grandjean method, optical rotation dispersion and UV-VIS …
Number of citations: 67 www.tandfonline.com
M Marzec - Molecular Crystals and Liquid Crystals Science and …, 1996 - cheric.org
화학공학소재연구정보센터(CHERIC) | 연구정보 | 문헌DB | 학술지 검색 화학공학소재연구정보 센터 홈 로그인 로그아웃 연락처 사이트맵 센터 센터소개 회원가입/정보수정 뉴스 공지사항 연구 …
Number of citations: 0 www.cheric.org
J Hoffmann - Acta Physica Polonica A, 2003 - bibliotekanauki.pl
The method of determination of the main components of electric permittivity tensor for the cholesteric liquid crystals was proposed. The method was used to interpret the results obtained …
Number of citations: 1 bibliotekanauki.pl
J Hoffmann - Liquid Crystals: Materials Science and …, 1995 - spiedigitallibrary.org
The method of determination of the main components of electric permitivity tensor for the cholesteric liquid crystals was proposed. The method was used to interpret the results obtained …
Number of citations: 3 www.spiedigitallibrary.org
I Custovic, F Palmino, F Cherioux - Forum des Microscopies à Sonde …, 2020 - hal.science
The fabrication of extended and compact nanostructures based on on-surface polymerisation has emerged a widespread research objective because these nanostructures can be …
Number of citations: 0 hal.science

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